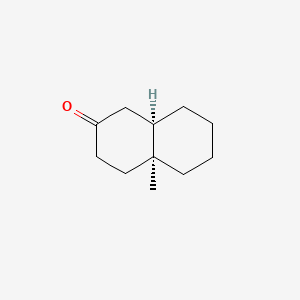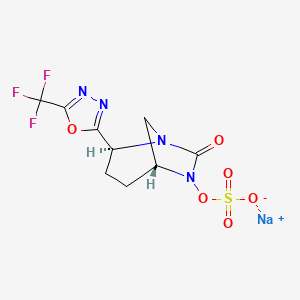
(2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and trifluoromethoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid typically involves the bromination of a trifluoromethoxy-substituted phenylboronic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid functional group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
(2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is a key reagent in:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethoxy and bromine substituents influence the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Comparison: (2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both bromine and trifluoromethoxy groups, which provide distinct electronic and steric properties. These substituents enhance its reactivity in cross-coupling reactions compared to similar compounds with fewer or different substituents. The combination of bromine and trifluoromethoxy groups also allows for selective functionalization and modification of the phenyl ring, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C7H4BBr2F3O3 |
|---|---|
Molekulargewicht |
363.72 g/mol |
IUPAC-Name |
[2,4-dibromo-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BBr2F3O3/c9-4-2-5(10)6(16-7(11,12)13)1-3(4)8(14)15/h1-2,14-15H |
InChI-Schlüssel |
XVNWBFMVPMCVMD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1Br)Br)OC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


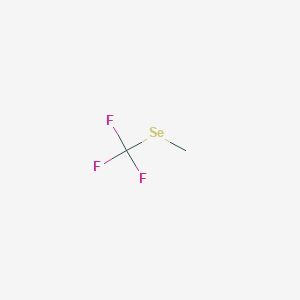


![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
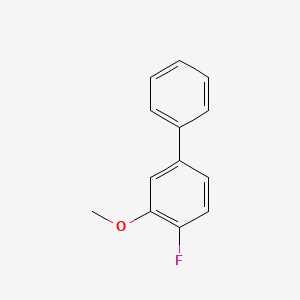
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
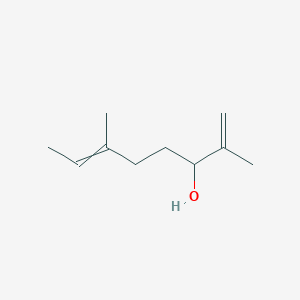
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)

